molecular formula C21H15Cl2N3O4 B2842855 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide CAS No. 866049-52-7

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2842855
CAS No.: 866049-52-7
M. Wt: 444.27
InChI Key: AQECGCAEAMGGDU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrole-2-carboxamide backbone substituted with a 1,2-oxazole moiety and a furan-2-ylmethyl group. The oxazole ring is further functionalized with a 2,6-dichlorophenyl group and a methyl substituent. The dichlorophenyl group enhances lipophilicity and may improve membrane permeability, while the furan substituent introduces hydrogen-bonding capabilities .

Properties

IUPAC Name

4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O4/c1-11-17(19(26-30-11)18-14(22)5-2-6-15(18)23)20(27)12-8-16(24-9-12)21(28)25-10-13-4-3-7-29-13/h2-9,24H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQECGCAEAMGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and overall pharmacological profile.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a pyrrole moiety, which are known for their diverse biological activities. The presence of the 2,6-dichlorophenyl group and the furan substituent contributes to its unique chemical properties.

Property Value
Molecular Formula C17H15Cl2N3O4
Molecular Weight 396.22 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated that compounds with oxazole and pyrrole scaffolds exhibit significant anticancer activity. For instance, a related study evaluated various compounds against multiple cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated that certain derivatives displayed high percent growth inhibition (PGI) against cancer types including non-small-cell lung cancer and melanoma .

Case Study: Anticancer Evaluation

A specific evaluation of a related compound demonstrated:

  • Percent Growth Inhibition (PGI) against various cancer cell lines:
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%

These findings suggest that the oxazole derivatives may act through mechanisms such as apoptosis induction or cell cycle arrest, although detailed mechanistic studies are still required.

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been extensively documented. In one study, a series of substituted oxazoles were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 3.2 µg/ml for various compounds .

Antimicrobial Activity Summary

Compound MIC (µg/ml) Activity Against
Compound A1.6Candida albicans
Compound B0.8Candida tropicalis
Compound C3.2E. coli

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It can interact with specific receptors that regulate apoptosis.
  • Oxidative Stress Induction : The presence of chlorine atoms may enhance oxidative stress in microbial cells, leading to cell death.

Comparison with Similar Compounds

Implications :

  • Halogenation: The 2,6-dichlorophenyl group in the target compound may confer higher metabolic stability compared to mono-halogenated analogs (e.g., 4-fluorophenyl in ) due to increased steric hindrance and lipophilicity .
  • Heterocycle saturation : The unsaturated furan in the target compound vs. saturated oxolane in CAS:866049-51-6 () likely impacts solubility and bioavailability, with furan offering greater π-conjugation .

Physicochemical Properties

  • LogP (estimated) : ~4.2 (high due to dichlorophenyl and methyl groups).
  • Solubility : Likely poor in aqueous media, enhanced slightly by the furan’s polarity.

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